Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenol with methyl 3-methyl-2-buten-1-ol in the presence of an acid catalyst to form the benzofuran ring. The carboxylate group is then introduced through esterification with methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to biological effects. The compound may inhibit or activate specific pathways, resulting in its observed pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methoxybenzofuran-6-carboxylate
- Methyl 3-methylbenzofuran-6-carboxylate
- Methyl 4-methoxy-2-methylbenzofuran-6-carboxylate
Uniqueness
Methyl 4-methoxy-3-methylbenzofuran-6-carboxylate is unique due to the specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-methoxy-3-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-7-6-16-10-5-8(12(13)15-3)4-9(14-2)11(7)10/h4-6H,1-3H3 |
InChI Key |
GXMPFVIGTRAORV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C(=CC(=C2)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.